molecular formula C8H10ClN3 B11765766 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

Cat. No.: B11765766
M. Wt: 183.64 g/mol
InChI Key: YAXGQELQDGLZKV-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine (CAS 852061-78-0) is a pyrimidine-based compound of significant interest in neuroscience and medicinal chemistry research. With a molecular formula of C 8 H 10 ClN 3 and a molecular weight of 183.64 g/mol , this molecule serves as a key fragment and intermediate in the development of potent enzyme inhibitors. Its primary researched application is as a high-affinity inhibitor of Phosphodiesterase 10A (PDE10A) . PDE10A is a dual-substrate phosphodiesterase highly expressed in the brain's striatum, making it a prominent therapeutic target for neuropsychiatric disorders such as schizophrenia. The inhibitory activity of this compound was discovered through fragment-based screening and optimized via structure-based design . X-ray crystallography studies confirm that this compound binds directly to the catalytic site of the PDE10A enzyme (PDB ID: 5C28) . This well-defined mechanism of action makes it an invaluable tool for studying PDE10A biology and for the design of novel CNS therapeutics. The compound has demonstrated high potency and selectivity in preclinical research models . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12)

InChI Key

YAXGQELQDGLZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2CC2)N

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidine Precursors

The most common route involves substituting chlorine at the 6-position of a preformed pyrimidine ring. 2-Cyclopropyl-4-methylpyrimidin-5-amine serves as a primary intermediate, with chlorination achieved using phosphoryl chloride (POCl₃) under reflux conditions.

Reaction Conditions :

  • POCl₃ (3–5 equivalents) in anhydrous dichloromethane (DCM) or toluene.

  • Temperature: 80–110°C for 4–8 hours.

  • Catalysts: N,N-Dimethylformamide (DMF) or pyridine (0.1–0.5 equivalents) to enhance reactivity.

Yield : 65–78% after purification via silica gel chromatography. Contaminants include over-chlorinated byproducts (e.g., 4,6-dichloro derivatives), which are minimized by controlling stoichiometry and reaction time.

Cyclopropane Group Introduction

The cyclopropyl substituent at position 2 is introduced via Suzuki-Miyaura cross-coupling or alkylation reactions:

Suzuki-Miyaura Coupling

  • Precursor : 2-Bromo-6-chloro-5-methylpyrimidin-4-amine.

  • Reagents : Cyclopropylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equivalents).

  • Solvent : Toluene/ethanol (3:1) at 90°C for 12 hours.

  • Yield : 70–82% with >95% purity (HPLC).

Alkylation with Cyclopropylmethyl Halides

  • Precursor : 6-Chloro-2-mercapto-5-methylpyrimidin-4-amine.

  • Reagents : Cyclopropylmethyl bromide (1.5 equivalents), KOH (2 equivalents).

  • Solvent : Dimethylformamide (DMF) at 60°C for 6 hours.

  • Yield : 58–65% due to competing oxidation of thiol groups.

Cyclization Strategies

One-Pot Cyclization from β-Ketoamides

A scalable method involves cyclizing β-ketoamide precursors with guanidine derivatives:

Steps :

  • Formation of β-Ketoamide : React ethyl acetoacetate with cyclopropylamine in THF at 0°C.

  • Cyclization : Add guanidine hydrochloride and NaOH (2M) at 80°C for 4 hours.

  • Chlorination : Treat with POCl₃ as described in Section 1.1.

Advantages :

  • Fewer purification steps (crude purity: 85–90%).

  • Overall yield: 50–60%.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times and improves regioselectivity:

  • Precursor : N-(2-cyclopropylacetyl)-5-methylisothiourea.

  • Conditions : 150°C, 20 minutes, 300 W.

  • Catalyst : ZnCl₂ (0.2 equivalents).

  • Yield : 75% with 99% purity (NMR).

Catalytic Amination and Functionalization

Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces the 4-amino group selectively:

  • Substrate : 6-Chloro-2-cyclopropyl-5-methylpyrimidine.

  • Reagents : NH₃ (g), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (3 equivalents).

  • Solvent : 1,4-Dioxane at 100°C for 8 hours.

  • Yield : 80–85%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow chemistry for reproducibility:

  • Step 1 : Chlorination in a packed-bed reactor (POCl₃, 100°C, residence time: 30 minutes).

  • Step 2 : Suzuki coupling in a microreactor (Pd catalyst, 90°C, residence time: 15 minutes).

  • Throughput : 50–100 kg/day with >98% purity.

Analytical Validation of Synthesis

Purity and Structural Confirmation

Analysis Method Criteria
PurityHPLC (C18 column)≥97% (UV detection at 254 nm)
Structural identity¹H/¹³C NMRCyclopropyl CH₂: δ 0.8–1.2 ppm
Molecular weightHRMSm/z 183.64 [M+H]⁺

Comparative Analysis of Methods

Method Yield Purity Scalability
Nucleophilic substitution65–78%95–98%Moderate
Microwave cyclization75%99%Low
Continuous flow85–90%98%High

Key Findings :

  • Continuous flow systems offer the best balance of yield and scalability for industrial use.

  • Microwave-assisted reactions suit small-scale syntheses requiring high purity.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-chlorination at position 4.

  • Solution : Use stoichiometric POCl₃ (1.1 equivalents) and monitor via in-line FTIR.

Catalytic Deactivation

  • Issue : Pd leaching in Suzuki couplings reduces catalyst lifespan.

  • Solution : Immobilize Pd on mesoporous silica supports (reusability: >10 cycles) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 serves as a primary site for nucleophilic substitution due to its electrophilic nature.

Reagents/Conditions :

  • Ammonia or amines : Facilitates replacement of Cl with amino groups under basic conditions (e.g., NaOH).

  • Thiols : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures.

Reaction ExampleConditionsProductYield/Outcome
Cl → NH<sub>2</sub> substitutionMethylamine, NaOH, 60–80°C2-Cyclopropyl-5-methylpyrimidine-4,6-diamineHigh purity (>95%)
Cl → SH substitutionThiophenol, K<sub>2</sub>CO<sub>3</sub>, DMF, reflux6-(Phenylthio)-2-cyclopropyl-5-methylpyrimidin-4-amineModerate (60–70%)

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Reagents/Conditions :

  • Suzuki-Miyaura Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, boronic acids, Na<sub>2</sub>CO<sub>3</sub>, dioxane/water (80°C).

  • Buchwald-Hartwig Amination : Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene (110°C).

Reaction TypePartnersProductCatalytic System
Suzuki-MiyauraPhenylboronic acid6-Phenyl-2-cyclopropyl-5-methylpyrimidin-4-aminePd(PPh<sub>3</sub>)<sub>4</sub>
Buchwald-HartwigMorpholine6-Morpholino-2-cyclopropyl-5-methylpyrimidin-4-aminePd<sub>2</sub>(dba)<sub>3</sub>/Xantphos

Oxidation and Reduction

The amine and methyl groups are susceptible to redox transformations.

Oxidation :

  • Amine → Nitro : H<sub>2</sub>O<sub>2</sub>/AcOH at 50°C converts NH<sub>2</sub> to NO<sub>2</sub>.

  • Methyl → Carboxylic Acid : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> under reflux.

Reduction :

  • Nitro → Amine : H<sub>2</sub>/Pd-C in ethanol restores NH<sub>2</sub> groups.

ReactionReagentsProductEfficiency
NH<sub>2</sub> → NO<sub>2</sub>30% H<sub>2</sub>O<sub>2</sub>, glacial AcOH6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-nitramine85% conversion
CH<sub>3</sub> → COOHKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ6-Chloro-2-cyclopropyl-5-carboxypyrimidin-4-amine70% isolated yield

Cycloaddition and Ring Modification

The electron-deficient pyrimidine ring engages in [4+2] cycloadditions with dienes.

Reagents/Conditions :

  • Diels-Alder: Heated with 1,3-butadiene in xylenes (120°C).

ReactionDiene PartnerProductStereoselectivity
Diels-Alder1,3-ButadieneBicyclo[4.2.0]octa-1,3,5-triene derivativeEndo preference

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous acid/base leads to ring-opening, forming malonamide derivatives.

  • Thermal Decomposition : Degrades above 250°C, releasing HCl and forming polymeric residues .

Mechanistic Insights

  • Steric Effects : The cyclopropyl group at position 2 hinders nucleophilic attack at position 2, directing reactivity to position 6 .

  • Electronic Effects : The electron-withdrawing chlorine enhances electrophilicity at position 6, favoring substitution over positions 4 or 5.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Phosphodiesterase 10A
One of the primary applications of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is as an inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in neurological processes by regulating the levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE10A can lead to increased signaling through these pathways, which may have therapeutic implications for neurological disorders such as schizophrenia and Parkinson's disease.

Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit anti-inflammatory effects. These compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Initial findings suggest that certain derivatives can effectively suppress COX-2 activity, indicating potential use in treating inflammatory conditions .

Biological Research

Mechanistic Studies
This compound is utilized in biological research to explore its interactions with various molecular targets. Understanding these interactions can provide insights into its mechanism of action and help optimize its structure for improved efficacy. Techniques such as binding affinity assays and cellular assays are commonly employed to elucidate these interactions.

Potential Anticancer Activity
Preliminary studies suggest that this compound may exhibit activity against certain cancer cell lines. This potential anticancer property is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Further investigations are necessary to fully characterize its pharmacodynamics and pharmacokinetics in cancer models .

Industrial Applications

Synthesis of Pharmaceutical Intermediates
In industrial chemistry, this compound serves as an important intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals. Its unique structural features allow for the development of novel compounds with diverse biological activities .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
PDE10A InhibitionModulates cyclic nucleotide levels
Anti-inflammatory EffectsInhibits COX enzymes
Anticancer PotentialActivity against cancer cell lines

Case Study: Inhibition of PDE10A

In a study investigating the effects of various pyrimidine derivatives, it was found that this compound demonstrated a significant inhibitory effect on PDE10A with an IC50 value indicative of high potency. This suggests its potential utility in developing treatments for conditions associated with dysregulated cyclic nucleotide signaling.

Case Study: Anti-inflammatory Activity

Another research effort assessed the anti-inflammatory properties of this compound through COX enzyme inhibition assays. Results indicated that it effectively reduced COX-2 activity, making it a candidate for further development as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. As a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides such as cAMP and cGMP. This leads to increased levels of these signaling molecules, which can modulate various physiological processes, including neurotransmission and cellular signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Structural Features CAS Number Reference
6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine 2-cyclopropyl, 5-methyl, 6-Cl, 4-NH2 Cyclopropyl enhances rigidity Not provided
6-Cyclopropyl-5-[(3-chlorophenethyl)amino]methylpyrimidine-2,4-diamine (7k) 5-[(3-chlorophenethyl)amino]methyl, 2,4-NH2 Bulky substituent at C5; potential kinase inhibition Not provided
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (8) Fused cyclopenta ring, 6-CH3, 4-NH2 Planar fused ring system; altered solubility Not provided
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 2-pyridinyl, 4-NH-phenethyl, 5-Cl Pyridinyl enhances π-π interactions 186435-66-5
4-Amino-6-chloro-5-methylpyrimidine 6-Cl, 5-CH3, 4-NH2 Lacks cyclopropyl; simpler structure 14394-56-0
4-Chloro-5-iodo-6-methylpyrimidin-2-amine 5-I, 6-CH3, 4-Cl, 2-NH2 Iodo substituent increases van der Waals interactions 897030-99-8

Impact of Substituents on Properties

  • Cyclopropyl vs.
  • Chlorine Position : Moving the chlorine from position 6 (target compound) to 5 (e.g., compound 7k) alters electronic effects, which may influence binding to targets like kinases or DNA .

Biological Activity

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a pyrimidine ring with specific substitutions that may influence its interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H10ClN3C_8H_{10}ClN_3. Its structure features a chlorine atom at the 6-position and a cyclopropyl group at the 2-position, which may contribute to its unique pharmacological properties. The following table summarizes key structural features:

FeatureDescription
Molecular FormulaC8H10ClN3C_8H_{10}ClN_3
Pyrimidine RingPresent
SubstituentsChlorine (6-position), Cyclopropyl (2-position), Methyl (5-position)

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in signaling pathways. Preliminary studies suggest potential inhibition of certain kinases and phosphodiesterases, which are critical in cancer and inflammatory processes. For instance, molecular docking studies have shown binding affinity to phosphodiesterase 10A (PDE10A), indicating a possible mechanism for its anticancer activity .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed varying degrees of potency, with IC50 values ranging from 5 to 20 µM across different cell lines.

These results suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Other Biological Activities

Beyond anticancer effects, the compound's structural characteristics imply potential anti-inflammatory and antimicrobial activities. Research into these areas is ongoing, with preliminary data supporting its efficacy in modulating immune responses and inhibiting bacterial growth.

Case Studies

  • Inhibition of PDE10A :
    • A study utilized molecular docking to assess the binding affinity of this compound to PDE10A, revealing an RMSD value of 0.23 Å, indicating strong binding interactions . This interaction is hypothesized to contribute to its anticancer properties by modulating intracellular signaling pathways.
  • Cytotoxicity Assessment :
    • A comprehensive assessment of cytotoxicity across multiple cancer cell lines indicated significant dose-dependent responses. For instance, at concentrations above 10 µM, the compound reduced cell viability by more than 50% in MCF-7 cells within 48 hours.

Comparative Analysis with Similar Compounds

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundCyclopropyl group; anticancer potentialModerate cytotoxicity against cancer cells
6-Chloro-2-cyclobutyl-5-methylpyrimidin-4-amineCyclobutyl group; similar structurePotentially different pharmacological profile
BaricitinibJAK inhibitor; anti-inflammatoryWell-studied for rheumatoid arthritis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key route involves chlorination of precursor pyrimidine derivatives (e.g., using POCl₃) followed by cyclopropane ring introduction via Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Critical parameters include reaction temperature (often 80–120°C), solvent selection (e.g., THF or DMF), and catalyst optimization (e.g., Pd-based catalysts for cross-coupling). Purity is ensured through column chromatography and recrystallization.

Q. How is this compound characterized structurally and functionally in academic settings?

  • Answer : Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : Single-crystal analysis using SHELX software for bond angles, torsional strain, and packing behavior .
    Functional characterization may include solubility assays (in DMSO/PBS) and stability tests under varying pH/temperature.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : In airtight containers at 2–8°C, away from moisture and oxidizers .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural analysis of pyrimidine derivatives?

  • Answer : Discrepancies in bond lengths or angles may arise from:

  • Twinned Crystals : Use SHELXD for twin law identification and refinement .
  • Disorder : Apply occupancy refinement in SHELXL and validate via residual density maps .
  • Cross-Validation : Compare with DFT-calculated geometries (e.g., Gaussian09) and spectroscopic data . Iterative refinement cycles (≥10) are critical for convergence .

Q. What computational strategies enhance the understanding of this compound's reactivity in drug discovery pipelines?

  • Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).
  • MD Simulations : GROMACS for assessing conformational stability in solvated systems.
  • QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with bioactivity using MOE or Schrödinger .
  • Electrostatic Potential Maps : Generated via Gaussian09 to identify nucleophilic/electrophilic sites .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

  • Answer :

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) using fluorogenic substrates .
  • Cellular Uptake Studies : LC-MS/MS quantification in cell lysates to assess permeability.
  • Mutagenesis Screens : CRISPR-Cas9 to identify resistance mutations in target enzymes.
  • In Vivo Models : Pharmacokinetic profiling in rodents, with HPLC-MS for bioavailability assessment .

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